1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F6N4O4/c1-36-16-4-2-14(3-5-16)30-20(35)17-6-7-19(34)32(31-17)11-18(33)29-15-9-12(21(23,24)25)8-13(10-15)22(26,27)28/h2-10H,11H2,1H3,(H,29,33)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDPIJMENWFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyridazine ring and the introduction of the trifluoromethyl and methoxyphenyl groups. Common synthetic routes include:
Step 1: Formation of the pyridazine ring through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Step 3: Coupling of the methoxyphenyl group via nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of this compound typically involves multiple steps that include the formation of the dihydropyridazine ring and the introduction of trifluoromethyl groups. Strong bases like sodium hydride and solvents such as dimethylformamide (DMF) are often used to facilitate these reactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in further research.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide or potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium methoxide | Modified derivatives |
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance its reactivity and selectivity in various organic reactions. Researchers utilize it as a catalyst in several chemical processes due to its ability to stabilize reactive intermediates.
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor. The trifluoromethyl groups may enhance binding affinity to specific biological targets, making it a useful probe for studying metabolic pathways and enzyme mechanisms.
Medicine
The compound shows promise in medicinal chemistry for developing new therapeutic agents. Preliminary studies suggest potential anti-inflammatory and anticancer activities. Its structure allows for modifications that could lead to improved pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds with similar structures:
- A study published in Nature highlighted the importance of trifluoromethyl substitutions in enhancing the biological profile of urea derivatives, indicating that such modifications can lead to improved antimicrobial and anticancer agents .
- Research on related compounds demonstrated their efficacy as inhibitors in various cancer cell lines, showcasing their potential therapeutic applications .
Industrial Applications
In industry, this compound is utilized in developing new materials with unique properties such as high thermal stability and resistance to chemical degradation. Its versatility makes it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials science.
Mechanism of Action
The mechanism of action of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups play crucial roles in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core pyridazine ring is shared with several bioactive molecules. Key structural comparisons include:
- Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, as seen in kinase inhibitors like imatinib derivatives.
- Methoxyphenyl Group : The 4-methoxyphenyl substituent may improve solubility relative to hydrophobic aryl groups, similar to NSAIDs like celecoxib.
NMR and Spectroscopic Comparisons
NMR profiling of the target compound’s regions (e.g., dihydropyridazine protons) aligns with trends observed in pyridazine derivatives. For example:
- Chemical Shifts in Regions A (positions 39–44) and B (positions 29–36): Minor deviations (<0.2 ppm) from rapamycin analogs (Compound 1 and 7) suggest similar electronic environments but distinct steric interactions due to trifluoromethyl groups.
- Carbonyl Signals: The 6-oxo group’s resonance (~170 ppm) matches pyridazinone derivatives, confirming keto-enol tautomer stability.
Reactivity and Lumping Strategies
The compound’s reactivity in metabolic pathways may parallel lumped surrogate models for polyhalogenated aromatics. For instance:
- Oxidative Degradation : Trifluoromethyl groups resist CYP450-mediated oxidation compared to methyl or chloro analogs, as modeled in lumped reaction networks.
- Hydrolysis : The carboxamide linkage is less prone to hydrolysis than ester-containing analogs (e.g., procaine), as inferred from stability studies.
Biological Activity
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C21H14F6N4O3
- IUPAC Name : 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-6-oxo-N-(4-methoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
This structure includes a dihydropyridazine ring and multiple trifluoromethyl groups, which enhance its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups improve binding affinity, potentially modulating various biological pathways. The dihydropyridazine ring contributes to the stabilization of these interactions, enhancing the compound's efficacy in biological systems .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. Research indicates that derivatives with similar trifluoromethyl substitutions exhibit significant growth inhibition against drug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Enterococcus faecalis. For instance, compounds with similar structural motifs have shown minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against these pathogens .
Case Studies
- Antimicrobial Studies : A study on pyrazole derivatives containing trifluoromethyl groups demonstrated their ability to inhibit bacterial growth effectively. The incorporation of similar functional groups in the dihydropyridazine structure may suggest comparable efficacy .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
Data Tables
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction intermediates be characterized?
Methodological Answer:
A stepwise approach is critical. Start with coupling the trifluoromethylphenyl carbamoyl moiety to the pyridazine core via amide bond formation using coupling agents like HATU or EDC in anhydrous DMF/CH₃CN . Intermediate characterization should employ and NMR to confirm trifluoromethyl group integration, alongside LC-MS for purity validation. For crystalline intermediates, X-ray diffraction (e.g., monoclinic P21/c systems) can resolve bond angles and confirm regioselectivity .
Advanced: How can Design of Experiments (DoE) optimize yield in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
Implement a fractional factorial DoE to screen variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) allow precise control of residence time and reagent stoichiometry, minimizing side reactions . Use response surface models to identify optimal conditions for trifluoromethyl incorporation, balancing steric hindrance and electronic effects. Statistical validation (e.g., ANOVA) ensures robustness .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: and NMR to identify methoxyphenyl (δ 3.8 ppm) and pyridazine carbonyl (δ 165-170 ppm) signals. NMR detects trifluoromethyl groups (δ -60 to -65 ppm) .
- X-ray Crystallography: Resolve crystal packing and bond parameters (e.g., C15–F distances: 1.32–1.35 Å) to confirm stereochemistry .
- FT-IR: Validate carboxamide C=O stretches (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting) may arise from dynamic rotational barriers in trifluoromethyl groups. Use variable-temperature NMR to assess conformational exchange. For ambiguous NOE correlations, supplement with DFT calculations (B3LYP/6-31G*) to model electronic environments and compare with experimental data . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
Basic: What protocols ensure accurate solubility and stability profiling under physiological conditions?
Methodological Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). Quantify via HPLC-UV at λ = 254 nm .
- Stability: Incubate in liver microsomes (37°C, 1 hr) and analyze degradation products using LC-QTOF. Monitor hydrolytic stability at pH 1–10 .
Advanced: How can copolymerization strategies enhance this compound’s application in drug delivery?
Methodological Answer:
Copolymerize with monomers like DMDAAC to create polycationic carriers. Optimize feed ratios (e.g., 1:3 CMDA:DMDAAC) via RAFT polymerization for controlled molecular weight (Đ < 1.2). Use SEC-MALS for size analysis and zeta potential measurements to assess nucleic acid binding efficiency .
Basic: What chromatographic methods validate purity for in vitro assays?
Methodological Answer:
- HPLC: Use a C18 column (ACN/H₂O + 0.1% TFA gradient, 1.0 mL/min). Purity >98% is required, with retention time matching synthetic standards .
- TLC: Monitor reactions using silica gel 60 F₂₅₄ plates (ethyl acetate/hexane 7:3); visualize under UV 254 nm .
Advanced: Which computational approaches predict target binding and SAR for trifluoromethyl-rich analogs?
Methodological Answer:
Perform molecular docking (AutoDock Vina) with protein targets (e.g., kinases) using the compound’s InChIKey-derived 3D structure. MD simulations (AMBER) assess binding stability. QSAR models (CoMFA/CoMSIA) prioritize substituents (e.g., methoxy vs. ethoxy) based on π-stacking and electrostatic potential maps .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Use PPE (nitrile gloves, goggles) due to potential fluorinated byproduct toxicity.
- Store under argon at -20°C to prevent hydrolysis. Avoid exposure to strong bases (risk of carbamate cleavage) .
Advanced: How to analyze crystal lattice interactions to improve polymorph screening?
Methodological Answer:
Use Mercury software to analyze crystal packing (e.g., C–H···O/F interactions). Screen polymorphs via solvent-drop grinding (e.g., ethanol/water) and monitor via PXRD. Compare unit cell parameters (e.g., a = 12.6876 Å, β = 114.443°) to identify stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
